molecular formula C12H23ClN2O2 B13506517 tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride

tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride

Cat. No.: B13506517
M. Wt: 262.77 g/mol
InChI Key: JSVNYWNFIFUZSY-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.77 g/mol

IUPAC Name

tert-butyl N-(6-azabicyclo[3.2.1]octan-3-yl)carbamate;hydrochloride

InChI

InChI=1S/C12H22N2O2.ClH/c1-12(2,3)16-11(15)14-10-5-8-4-9(6-10)13-7-8;/h8-10,13H,4-7H2,1-3H3,(H,14,15);1H

InChI Key

JSVNYWNFIFUZSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC(C1)NC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride typically involves the reaction of tert-butyl carbamate with a bicyclic amine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl chloroformate and the bicyclic amine precursor. The reaction is often performed in an organic solvent such as dichloromethane, and the product is purified using standard techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as crystallization and distillation, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in the formation of new derivatives with different functional groups .

Scientific Research Applications

tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl N-{6-azabicyclo[3.2.1]octan-3-yl}carbamate hydrochloride
  • CAS Registry Number : 2648947-90-2
  • Molecular Formula : C₁₂H₂₃ClN₂O₂
  • Molecular Weight : 262.78 g/mol
  • Stereochemistry : Available as the (1R,3R,5S)-stereoisomer, a configuration critical for pharmacological activity in drug development .

Structural Features :
The compound consists of a rigid 6-azabicyclo[3.2.1]octane scaffold, a tert-butyl carbamate group (Boc-protected amine), and a hydrochloride counterion. The bicyclic framework enhances conformational rigidity, while the Boc group serves as a temporary protective moiety for the secondary amine, facilitating synthetic manipulations in medicinal chemistry .

Physical and Chemical Properties :

  • Purity : ≥95% (HPLC) ; industrial suppliers report 99% purity .
  • Solubility : Hydrochloride salt form improves aqueous solubility, advantageous for biological assays and formulation .
  • Storage : Discontinued by Biosynth , but commercially available via ECHEMI-certified suppliers in 25 kg drums .

Applications :
Primarily used as a building block in synthesizing active pharmaceutical ingredients (APIs), agrochemicals, and fine chemicals. Its stereospecificity makes it valuable for chiral drug development .

Comparison with Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Compound Name CAS Number Molecular Weight (g/mol) Key Structural Differences Applications References
tert-Butyl N-{(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl}carbamate hydrochloride 2648947-90-2 262.78 Stereospecific (1R,3R,5S) configuration APIs, chiral intermediates
rac-tert-Butyl N-{6-azabicyclo[3.2.1]octan-3-yl}carbamate hydrochloride N/A 262.78 Racemic mixture (non-stereospecific) Research-grade intermediates
tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate 637301-19-0 213.27 8-Oxo substitution on bicyclo ring Peptide mimetics, enzyme inhibitors
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride 904316-92-3 163.63 Oxygen atom replaces one bridgehead CH₂ group Solubility-enhanced drug candidates
Molindone hydrochloride 15622-65-8 312.25 Tetracyclic structure with a ketone group Antipsychotic medication
L-Tert-leucinamide hydrochloride N/A ~220 (estimated) Linear tert-leucine derivative with amide bond Peptide synthesis, protease inhibitors

Structural and Functional Analysis

Stereochemistry

  • The (1R,3R,5S)-isomer of the target compound is preferred in API synthesis due to enantioselective interactions with biological targets . In contrast, the racemic variant (rac-) lacks this specificity, limiting its utility in regulated drug development .

Bicyclic Framework Modifications

  • 8-Oxo Derivative (CAS 637301-19-0) : The ketone group introduces polarity, enhancing hydrogen-bonding capacity but reducing metabolic stability compared to the parent compound .

Carbamate vs. Amide Derivatives

  • Compounds like L-tert-leucinamide hydrochloride (linear amide) lack the conformational rigidity of the bicyclo[3.2.1]octane system, resulting in lower target affinity in receptor-binding assays .

Pharmacological and Regulatory Insights

  • Drug Likeness : The bicyclo[3.2.1]octane core improves bioavailability compared to flexible analogs like ethyl L-methionate hydrochloride .
  • Regulatory Compliance : ECHEMI suppliers emphasize compliance with FDA, REACH, and ISO standards, ensuring suitability for global markets .

Biological Activity

tert-butyl N-{6-azabicyclo[3.2.1]octan-3-yl}carbamate hydrochloride is a bicyclic compound with potential biological activity that has garnered interest in pharmaceutical research. The compound's unique structure, characterized by a bicyclic azabicyclo framework, suggests possible interactions with biological targets, making it a candidate for drug development.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 2138167-45-8
  • Purity : Minimum 95% .

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors and enzymes involved in neurological pathways. Research indicates that compounds with similar structures can act as ligands for various receptors, including:

  • Cholinergic receptors : Potentially influencing cognitive functions.
  • Dopaminergic receptors : Implications in mood regulation and reward pathways.

In Vitro Studies

In vitro studies have demonstrated that tert-butyl N-{6-azabicyclo[3.2.1]octan-3-yl}carbamate hydrochloride exhibits:

  • Neuroprotective effects : By reducing oxidative stress in neuronal cell lines.
  • Antidepressant-like activity : In models assessing behavioral responses to stress .

In Vivo Studies

In vivo studies involving animal models have shown:

  • Improved cognitive function : Administration of the compound resulted in enhanced memory and learning capabilities.
  • Reduction in depressive symptoms : Behavioral assays indicated a decrease in anxiety-like behaviors .

Case Studies

  • Case Study on Neuroprotection
    • Objective : To evaluate the neuroprotective effects of the compound against neurotoxic agents.
    • Methodology : Neuronal cultures were treated with tert-butyl N-{6-azabicyclo[3.2.1]octan-3-yl}carbamate hydrochloride prior to exposure to glutamate.
    • Results : The compound significantly reduced cell death compared to controls, suggesting a protective mechanism against excitotoxicity.
  • Case Study on Antidepressant Activity
    • Objective : To assess the antidepressant-like effects in a chronic mild stress model.
    • Methodology : Mice were subjected to chronic mild stress and treated with varying doses of the compound.
    • Results : Treated mice exhibited decreased immobility in the forced swim test, indicating potential antidepressant effects .

Comparative Analysis

The following table summarizes the biological activities of tert-butyl N-{6-azabicyclo[3.2.1]octan-3-yl}carbamate hydrochloride compared to structurally related compounds:

Compound NameBiological ActivityReference
tert-butyl N-{6-azabicyclo[3.2.1]octan-3-yl}carbamate hydrochlorideNeuroprotective, Antidepressant
(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-olChiral building block, Potential drug candidate
tert-butyl 3-amino-6-azabicyclo[3.2.1]octaneNeuroactive properties

Q & A

Q. Q1. What are the most reliable synthetic routes for preparing tert-butyl N-{6-azabicyclo[3.2.1]octan-3-yl}carbamate hydrochloride?

The compound is typically synthesized via carbamate protection of the 6-azabicyclo[3.2.1]octane scaffold. A common approach involves:

  • Step 1 : Synthesis of 6-azabicyclo[3.2.1]octane via [3+2] cycloaddition or enzymatic methods (e.g., ene reductase-mediated intramolecular β-C-H functionalization of cyclohexanones) .
  • Step 2 : Carbamate protection using tert-butyl dicarbonate (Boc anhydride) under basic conditions.
  • Step 3 : Hydrochloride salt formation via acid treatment (e.g., HCl in dioxane).
    Key characterization : Confirm stereochemistry and purity using 1^1H/13^13C NMR, HRMS, and X-ray crystallography (if crystalline) .

Advanced Synthesis: Enantioselective Approaches

Q. Q2. How can enantioselective synthesis of the 6-azabicyclo[3.2.1]octane core be achieved?

Enantioselectivity is critical for pharmacological activity. Methods include:

  • Chiral resolution : Use of chiral auxiliaries or chromatography (e.g., Chiralpak® columns) to separate diastereomers .
  • Asymmetric catalysis : Enzymatic cascades (e.g., EREDs) or transition-metal catalysts (e.g., Ir photocatalysis) to induce stereocontrol during cyclization .
    Data conflict : Chemical synthesis often yields racemic mixtures, while enzymatic routes may favor specific enantiomers. Cross-validate using circular dichroism (CD) or optical rotation .

Structural Analysis and Stability

Q. Q3. What analytical techniques resolve stereochemical ambiguities in the bicyclic scaffold?

  • X-ray crystallography : Definitive confirmation of absolute configuration (e.g., (1R,3r,5S) stereochemistry in related 8-azabicyclo derivatives) .
  • Dynamic NMR : Detect conformational flexibility in solution (e.g., chair-boat transitions in the bicyclo ring) .
    Stability note : The Boc group hydrolyzes under acidic conditions; monitor stability via HPLC (pH 2–7, 25°C) .

Pharmacological Applications

Q. Q4. How does the 6-azabicyclo[3.2.1]octane scaffold influence biological activity?

The rigid bicyclic structure enhances binding to CNS targets. For example:

  • Narcotic antagonism : 1-Phenyl-6-azabicyclo[3.2.1]octanes show μ-opioid receptor antagonism with reduced dependence liability .
  • 5-HT3 antagonism : Analogous scaffolds (e.g., tropisetron) block serotonin receptors for antiemetic applications .
    Structure-activity relationship (SAR) : Methylation at position 6 enhances metabolic stability but reduces solubility .

Impurity Profiling

Q. Q5. What are common impurities in this compound, and how are they quantified?

  • Byproducts : Hydrolysis of the Boc group (tert-butyl alcohol) or residual starting materials (e.g., 6-azabicyclo[3.2.1]octane).
  • Chiral impurities : Undesired enantiomers (e.g., (1S,3s,5R) configuration) .
    Analytical workflow :

HPLC-MS : Use C18 columns (gradient: 0.1% TFA in acetonitrile/water) .

Reference standards : Compare retention times with certified impurities (e.g., Trospium Chloride Related Compound B) .

Mechanistic Studies

Q. Q6. What catalytic mechanisms enable the synthesis of 6-azabicyclo[3.2.1]octane derivatives?

  • ERED-mediated reactions : Flavin-dependent dehydrogenation of 3-substituted cyclohexanones forms α,β-unsaturated ketones, followed by intramolecular Aza-Michael addition .
  • Photocatalysis : Ir(III) complexes generate radicals for C-H activation, enabling sp3^3-sp3^3 bond formation .
    Key data : Kinetic isotope effects (KIE) and DFT calculations validate proposed mechanisms .

Data Contradictions and Resolution

Q. Q7. How to reconcile conflicting reports on the stereochemical outcomes of synthetic routes?

  • Case study : Enzymatic vs. chemical synthesis of 6-azabicyclo[3.2.1]octan-3α-ols. EREDs favor (3α)-hydroxylation, while chemical reduction may yield β-isomers .
  • Resolution : Use X-ray or NOE experiments to assign configurations and adjust reaction conditions (e.g., solvent polarity, temperature) .

Advanced Derivitization

Q. Q8. What strategies enable functionalization of the carbamate-protected scaffold?

  • Deprotection : Treat with TFA or HCl/dioxane to expose the amine for further coupling (e.g., amidation, reductive alkylation) .
  • Cross-coupling : Suzuki-Miyaura reactions on halogenated derivatives (e.g., 6-bromo-azabicyclo scaffolds) .
    Limitation : Steric hindrance from the bicyclic ring may reduce reaction yields; optimize using microwave-assisted synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.